Bicyclo[3.2.1]octane-3-sulfonyl chloride
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Overview
Description
Bicyclo[3.2.1]octane-3-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S and a molecular weight of 208.71 g/mol . It is a bicyclic compound, meaning it contains two fused rings, and features a sulfonyl chloride functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]octane-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . This method utilizes samarium diiodide as a reagent to facilitate the cyclopropane ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves the use of commercially available starting materials and reagents under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride is a common reducing agent for the reduction of sulfonyl chlorides.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Bicyclo[3.2.1]octane-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-3-carboxylic acid: Similar bicyclic structure but with a carboxylic acid functional group instead of a sulfonyl chloride.
Bicyclo[3.2.1]octane-3-amine: Similar bicyclic structure but with an amine functional group.
Uniqueness
Bicyclo[3.2.1]octane-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
bicyclo[3.2.1]octane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-6-1-2-7(3-6)5-8/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMKKGUZIHOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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